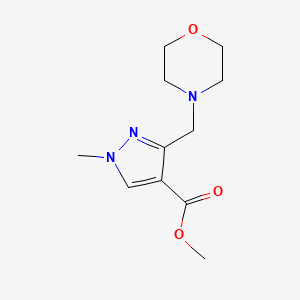

Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-13-7-9(11(15)16-2)10(12-13)8-14-3-5-17-6-4-14/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIUBTMCUKRNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2CCOCC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct. The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole or morpholine derivatives.

Scientific Research Applications

Anticancer Activity

The pyrazole scaffold is well-known for its diverse biological activities, including anticancer properties. Research indicates that derivatives of pyrazole, including methyl 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

Pyrazole compounds have also been studied for their anti-inflammatory effects. The presence of the morpholine group in this compound may enhance its ability to inhibit inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Pyrazole derivatives are often evaluated for their antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents. The structural diversity provided by the morpholine moiety may contribute to enhanced efficacy against resistant strains .

Pesticide Development

This compound is being explored as a potential pesticide or herbicide due to its structural similarity to other known agrochemicals. Pyrazole derivatives have been recognized for their effectiveness in controlling pests while exhibiting low toxicity to non-target organisms .

Plant Growth Regulators

Research suggests that certain pyrazole compounds can act as growth regulators in plants, promoting growth or enhancing resistance to environmental stresses. This application is critical for improving crop yields and sustainability in agriculture .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | This compound demonstrated IC50 values below 10 µM against breast cancer cell lines. |

| Study B | Anti-inflammatory Effects | In vitro assays showed a reduction in pro-inflammatory cytokines when treated with pyrazole derivatives. |

| Study C | Pesticide Efficacy | Field trials indicated a significant reduction in pest populations with minimal impact on beneficial insects when applying pyrazole-based formulations. |

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest analogs, focusing on substituent effects, physicochemical properties, and synthetic routes.

Substituent Variations and Their Implications

Trifluoromethyl vs. Morpholinylmethyl Substituents

- Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4): The trifluoromethyl (-CF₃) group at the 3-position is electron-withdrawing, enhancing metabolic stability and lipophilicity. This substituent is prevalent in agrochemicals and pharmaceuticals, particularly in antifungal agents .

Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylate :

Ester Group Variations

- Similarity score: 0.97 to the target compound, indicating structural overlap except for the 3-position substituent .

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7):

Table 1: Comparative Analysis of Key Compounds

Biological Activity

Methyl 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H13N3O4

- CAS Number : 19623927

The compound features a pyrazole core with a morpholine substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazole derivatives often exert their effects through:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK) .

- Antimicrobial Activity : Compounds with pyrazole structures have demonstrated antibacterial and antifungal properties, making them potential candidates for treating infections .

- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle proteins .

Antimicrobial Activity

Recent studies have shown that this compound exhibits moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported range around 250 μg/mL for several derivatives .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. For instance, derivatives of pyrazole have shown IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF-7 and A549. Specific derivatives exhibited IC50 values as low as 0.01 µM, demonstrating potent antitumor activity .

Case Studies

- Anticancer Study : In a study evaluating the anticancer effects of pyrazole derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

- Inflammation Model : In an animal model of inflammation, the administration of this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Research Findings Summary Table

Q & A

Basic Question

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the morpholine methylene protons appear as a triplet at δ 3.6–3.8 ppm, while the pyrazole C=O resonates at ~165 ppm .

- IR Spectroscopy : Detect ester carbonyl stretches at 1700–1750 cm⁻¹ and morpholine C-O-C vibrations near 1100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 294) validate molecular weight .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of morpholine and pyrazole moieties in this compound?

Advanced Question

Methodology :

- Analog Synthesis : Modify morpholine (e.g., replace with piperazine) or pyrazole (e.g., halogenate at C5). Use Mitsunobu reactions for ether linkages .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC₅₀ values .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like mTOR or EGFR .

What strategies address contradictory bioactivity data between in vitro and in vivo studies for this compound?

Advanced Question

Approaches :

- Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS. Low %F (<20%) may explain reduced in vivo efficacy .

- Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., morpholine N-oxide) that alter activity .

- Formulation Adjustments : Encapsulate in liposomes to enhance solubility and tissue penetration .

What are the recommended handling and storage protocols to ensure compound stability?

Basic Question

- Storage : Store under argon at –20°C in amber vials. Stability studies show <5% degradation over six months under these conditions .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., Pd-catalyzed couplings). Avoid prolonged exposure to light to prevent ester hydrolysis .

How can computational methods aid in predicting the compound's interaction with biological targets?

Advanced Question

Methods :

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100-ns trajectories in GROMACS) to assess conformational stability .

- QSAR Modeling : Train models using electronic descriptors (HOMO/LUMO) and steric parameters (molar refractivity) to predict antimicrobial activity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for morpholine substitutions to optimize binding affinity .

How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

Advanced Question

Strategies :

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) in diverse cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific toxicity .

- Mechanistic Profiling : Use RNA-seq to compare gene expression changes (e.g., apoptosis pathways) post-treatment .

- Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

What analytical techniques are essential for assessing purity and identifying synthetic byproducts?

Basic Question

- HPLC-PDA : Use C18 columns (ACN/water gradient) to quantify purity (>95%) and detect byproducts (e.g., de-esterified acids) .

- X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., morpholine chair conformation) .

- TLC Monitoring : Track reaction progress using silica plates (ethyl acetate/hexane, 1:1) .

How can the compound’s reactivity with common electrophiles be exploited for further functionalization?

Advanced Question

Functionalization Routes :

- Ester Hydrolysis : Treat with LiOH in THF/water to yield carboxylic acid derivatives for amide coupling .

- Morpholine Alkylation : React with alkyl halides (e.g., MeI) under basic conditions to generate quaternary ammonium salts .

- Pyrazole Halogenation : Use NBS or I₂/H₂O₂ to introduce halogens at C5 for cross-coupling .

What steps mitigate ecological risks during disposal of this compound?

Basic Question

- Waste Treatment : Incinerate at >800°C with scrubbers to neutralize toxic gases (e.g., NOₓ) .

- Biodegradation Studies : Use soil microcosms to assess half-life (t₁/₂) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.